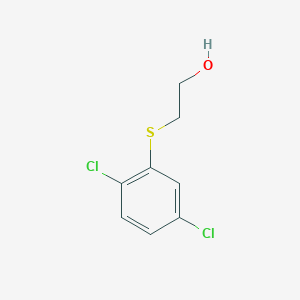

2,5-Dichlorophenylthioethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

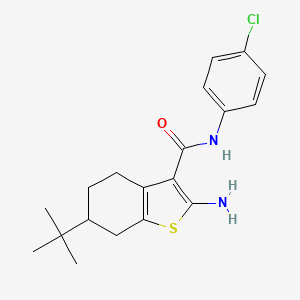

2,5-Dichlorophenylthioethanol is a chemical compound with the molecular formula C8H8Cl2OS . It is used in various applications in the field of chemistry .

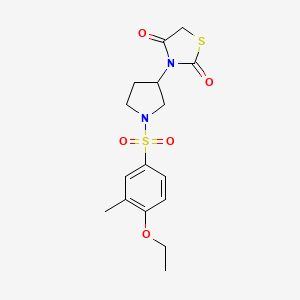

Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, one sulfur atom, and one oxygen atom . The molecular weight is 223.12 .

Physical and Chemical Properties Analysis

This compound has a melting point of 32 °C and a boiling point of 120-121 °C at a pressure of 0.35 Torr . The density of this compound is 1.4148 g/cm3 .

Applications De Recherche Scientifique

Enhanced Dechlorination in Environmental Science

Research demonstrates that chlorinated solvents like 1,2-Dichloroethane (1,2-DCA), which share characteristics with 2,5-Dichlorophenylthioethanol, pose a challenge for environmental remediation due to their recalcitrance towards dechlorination. Nano zerovalent iron (nZVI), coupled with dithionite, has shown potential in degrading over 90% of 1,2-DCA, indicating a novel approach for treating chlorinated compounds in environmental science (Nunez Garcia et al., 2016).

Bioelectrochemical Systems in Groundwater Remediation

Studies on the biodegradation of chlorinated compounds like 1,2-DCA in bioelectrochemical systems (BES) have shown significant results. The presence of redox mediators like anthraquinone-2,6-disulfonate (AQDS) enhanced the dechlorination of 1,2-DCA to ethene, which provides insights into the applicability of BES for groundwater remediation involving compounds related to this compound (Leitão et al., 2016).

Gold-Catalyzed C-S Bond Formation in Organic Chemistry

In organic chemistry, the gold-catalyzed reaction of α-thioallenes, similar to this compound, has been studied for the formation of 2,5-dihydrothiophenes. This research highlights the intricate mechanisms involved in such reactions, suggesting potential applications in synthesizing related compounds (Ando, 2010).

Reductive Dechlorination in Anaerobic Conditions

Research on the dechlorination of 1,2-DCA in anaerobic conditions using sequencing batch reactors indicates the potential for bioremediation of waters contaminated with chlorinated compounds. This study suggests that similar strategies could be explored for compounds like this compound (Gupta & Mali, 2008).

Synthesis of Aryl Dithiolethiones

The synthesis of aryl dithiolethiones, which are structurally related to this compound, has been investigated for their potential as hydrogen sulfide-releasing anti-inflammatory drugs. This research could be relevant in exploring the therapeutic applications of similar compounds (Zanatta et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQDPZAFPEINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)